2-(4-isopropylphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
This compound features a triazolopyrimidine core substituted with a p-tolyl group at position 3, linked via a piperazine moiety to a 4-isopropylphenoxy-acetyl group. The p-tolyl substituent (a methyl group attached to the phenyl ring) enhances hydrophobic interactions, while the isopropylphenoxy group contributes to steric bulk and lipophilicity.
Properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-18(2)20-6-10-22(11-7-20)35-16-23(34)31-12-14-32(15-13-31)25-24-26(28-17-27-25)33(30-29-24)21-8-4-19(3)5-9-21/h4-11,17-18H,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPBBVLOINGCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)C(C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(4-isopropylphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula for this compound is C_{24}H_{30N_{6}O with a molecular weight of approximately 414.54 g/mol. The structure features a piperazine ring, a triazole moiety, and an isopropylphenoxy group, which contribute to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Histamine H3 Receptor Modulation : Similar compounds have been identified as ligands for the histamine H3 receptor, suggesting potential applications in neurological disorders .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of triazole and pyrimidine can exhibit antibacterial and antifungal activities. The specific interactions and efficacy of this compound against various pathogens require further investigation .
- Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, indicating potential use in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Histamine H3 Antagonism | Modulation of neurotransmitter release | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
Several studies have explored the biological activity of related compounds or derivatives that share structural similarities with this compound.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of triazole derivatives found that certain modifications led to enhanced activity against Gram-positive bacteria. The study suggested that the introduction of hydrophobic groups could increase membrane permeability, enhancing efficacy .
Case Study 2: Cytotoxic Effects on Cancer Cells
Research on similar piperazine derivatives indicated significant cytotoxic effects against various cancer cell lines. These findings suggest that the compound may induce apoptosis through mitochondrial pathways. Further research is needed to elucidate the specific pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
The triazolopyrimidine scaffold is shared with several analogs, but substitutions at position 3 of the triazole ring significantly alter properties:
- Methoxyphenyl variant (): Replacing p-tolyl with 3-methoxyphenyl introduces a polar methoxy group, likely improving water solubility but reducing membrane permeability compared to the target compound .
Table 1: Substituent Effects on Triazolopyrimidine Core
| Substituent (Position 3) | Key Properties | Potential Impact on Bioactivity |
|---|---|---|
| p-Tolyl (target) | Hydrophobic, moderate steric bulk | Enhanced target binding via hydrophobic pockets |
| 3-Methoxyphenyl | Polar, hydrogen-bonding capability | Improved solubility, reduced cell penetration |
| 4-Ethoxyphenyl | Electron-donating, metabolically resistant | Longer half-life, delayed clearance |
Piperazine Linker and Ethanone Modifications
The piperazine-ethanone linker is conserved across analogs, but the phenoxy group varies:
- Phenoxy variant (): A simple phenoxy group (lacking isopropyl) decreases lipophilicity, which may lower tissue retention .
Research Findings and Implications
While explicit pharmacological data for the target compound are unavailable, structural comparisons suggest:
Binding Affinity : The p-tolyl group likely enhances binding to hydrophobic pockets in target proteins compared to polar methoxy or ethoxy analogs .
Metabolic Stability: The isopropylphenoxy group may slow oxidative metabolism relative to smaller substituents, extending half-life .
Synthetic Robustness : The absence of isomerization-prone substituents (e.g., hydrazine groups in ) improves synthetic yield and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
